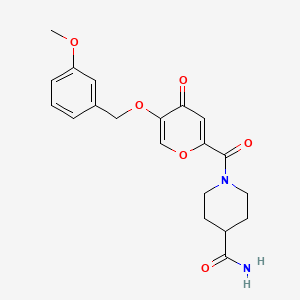
1-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N2O6 and its molecular weight is 386.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide, a complex organic compound, exhibits a variety of biological activities due to its unique structural features. This compound belongs to the class of pyran derivatives, specifically pyran-2-carboxamides, which are recognized for their diverse pharmacological properties. The molecular formula is C₁₈H₁₈N₂O₅, with a molecular weight of approximately 342.35 g/mol.
Structural Characteristics
The compound features:
- A pyran ring fused with a carboxamide group.
- Multiple methoxy substituents that enhance its potential reactivity and biological interactions.
Biological Activities
Research indicates that this compound displays various biological activities, including:
Antimicrobial Activity
Studies have shown that similar compounds within the pyran family demonstrate significant antimicrobial properties. For instance, derivatives with piperidine moieties have been evaluated for their antibacterial effects, exhibiting minimum inhibitory concentrations (MIC) in the range of 2–4 µg/mL against standard strains and even lower against resistant strains of Mycobacterium tuberculosis .
Enzyme Inhibition
The compound's structural components suggest potential for enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Piperidine derivatives have been linked to significant AChE inhibitory activity, which is crucial for treating neurodegenerative disorders .
Anticancer Properties
The presence of the pyran and piperidine moieties is associated with anticancer activities. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid | Structure | Lacks methoxy groups; primarily studied for antimicrobial properties. |
| 3-Hydroxy-N-(3-methoxyphenyl)methyl]-4-oxo-4H-pyran-2-carboxamide | Structure | Contains a hydroxyl group; exhibits different biological activities compared to the target compound. |
| 5-Methoxycarbonylmethylpyranone | Structure | Focused on as a precursor in synthetic pathways; less complex but shares similar reactivity patterns. |
This table illustrates that while these compounds share core structural features, the unique combination of substituents in this compound contributes to its distinct biological activities.
The biological activity of this compound is mediated through its interaction with specific molecular targets:
- Binding to Enzymes or Receptors : The compound may inhibit or modulate the activity of enzymes involved in critical biological pathways.
- Pathway Modulation : This interaction can lead to alterations in cellular processes, which may be beneficial in therapeutic contexts.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that piperidine derivatives showed selective toxicity towards bacterial strains while exhibiting low toxicity towards human cells (IC50 > 50 µg/mL) .
- Anticancer Activity : Research indicated that compounds with similar structures inhibited cancer cell growth significantly, suggesting a potential role in chemotherapy .
Propiedades
IUPAC Name |
1-[5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-26-15-4-2-3-13(9-15)11-27-18-12-28-17(10-16(18)23)20(25)22-7-5-14(6-8-22)19(21)24/h2-4,9-10,12,14H,5-8,11H2,1H3,(H2,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYOSXVMFVKHOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














